molecular formula Si2H6 B073854 Disilane CAS No. 1590-87-0

Disilane

Cat. No.: B073854
CAS No.: 1590-87-0
M. Wt: 56.17 g/mol
InChI Key: NTQGILPNLZZOJH-UHFFFAOYSA-N
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Description

Disilane, with the chemical formula

Si2H6\text{Si}_2\text{H}_6Si2​H6​

, is a colorless, flammable gas at room temperature. It was first identified in 1902 by Henri Moissan and Samuel Smiles. This compound is structurally similar to ethane but is significantly more reactive due to the weaker silicon-silicon bonds compared to carbon-carbon bonds .

Synthetic Routes and Reaction Conditions:

    this compound can be synthesized by hydrolyzing magnesium silicide (

    Hydrolysis of Magnesium Silicide: Mg2Si\text{Mg}_2\text{Si}Mg2​Si

    ) with dilute hydrochloric acid. This reaction produces a mixture of silanes, including this compound, which can be separated by fractional distillation .

    Mg2Si+4HClSi2H6+2MgCl2\text{Mg}_2\text{Si} + 4\text{HCl} \rightarrow \text{Si}_2\text{H}_6 + 2\text{MgCl}_2 Mg2​Si+4HCl→Si2​H6​+2MgCl2​

    Another method involves reducing hexachlorothis compound (

    Reduction of Hexachlorothis compound: Si2Cl6\text{Si}_2\text{Cl}_6Si2​Cl6​

    ) with lithium aluminium hydride (

    LiAlH4\text{LiAlH}_4LiAlH4​

    ), yielding this compound in modest quantities .

    Si2Cl6+3LiAlH4Si2H6+3LiCl+3AlCl3\text{Si}_2\text{Cl}_6 + 3\text{LiAlH}_4 \rightarrow \text{Si}_2\text{H}_6 + 3\text{LiCl} + 3\text{AlCl}_3 Si2​Cl6​+3LiAlH4​→Si2​H6​+3LiCl+3AlCl3​

Industrial Production Methods:

Types of Reactions:

    this compound readily oxidizes in air, forming silicon dioxide (

    Oxidation: SiO2\text{SiO}_2SiO2​

    ) and water (

    H2O\text{H}_2\text{O}H2​O

    ).

    Si2H6+3O22SiO2+3H2O\text{Si}_2\text{H}_6 + 3\text{O}_2 \rightarrow 2\text{SiO}_2 + 3\text{H}_2\text{O} Si2​H6​+3O2​→2SiO2​+3H2​O

    this compound can be reduced to form monosilane (

    Reduction: SiH4\text{SiH}_4SiH4​

    ) and hydrogen gas (

    H2\text{H}_2H2​

    ).

    Si2H62SiH4+H2\text{Si}_2\text{H}_6 \rightarrow 2\text{SiH}_4 + \text{H}_2 Si2​H6​→2SiH4​+H2​

    this compound undergoes substitution reactions with halogens, forming halogenated silanes.

    Substitution: Si2H6+6Cl2Si2Cl6+6HCl\text{Si}_2\text{H}_6 + 6\text{Cl}_2 \rightarrow \text{Si}_2\text{Cl}_6 + 6\text{HCl} Si2​H6​+6Cl2​→Si2​Cl6​+6HCl

Common Reagents and Conditions:

    Oxygen (

    Oxidizing Agents: O2\text{O}_2O2​

    ), chlorine (

    Cl2\text{Cl}_2Cl2​

    ). Lithium aluminium hydride (

    Reducing Agents: LiAlH4\text{LiAlH}_4LiAlH4​

    ).

Major Products:

    Silicon dioxide ( ). Monosilane ( ). Hexachlorothis compound (

    Substitution: Si2Cl6\text{Si}_2\text{Cl}_6Si2​Cl6​

    ).

Chemistry:

Biology and Medicine:

Industry:

Scientific Research Applications

  • Disilane as a Silicon Doping Source:

    • This compound is used as a new silicon doping source in metalorganic chemical vapor deposition of GaAs, showing efficiency and reducing the amount of dopant gas required significantly at lower growth temperatures compared to conventional silane (SiH4) (Kuech, Meyerson, & Veuhoff, 1984).
    • It is also effective in gas source molecular beam epitaxial growth of GaAs, exhibiting a linear relationship between this compound flow rate and electron concentration (Kimura et al., 1987).
  • Decomposition and Adsorption Studies:

    • This compound dissociatively adsorbs on porous silicon surfaces at low temperatures, forming various SiHx surface species. This has implications for silicon chemical vapor deposition (CVD) and atomic layer epitaxy (ALE) processes (Dillon, Robinson, & George, 1993).
  • Application in Microelectronics and Lithography:

    • Disilanes are used as silylating agents in deep-ultraviolet and extreme ultraviolet lithography, improving etching selectivity and contrast in imaging processes (Wheeler et al., 1995).
  • Superconducting Properties:

    • High-pressure structures of this compound have been investigated, revealing metallic structures that are stable under high pressure and showing potential for superconductivity at very high temperatures (Jin et al., 2010).
  • Chemical Reactivity and Safety:

    • Research has also been conducted on the unimolecular dissociation dynamics of this compound, providing insights into its reaction mechanisms and safety considerations in chemical industries (Agrawal, Thompson, & Raff, 1990).

Safety and Hazards

Disilane is extremely flammable . It can cause burns, severe injury, and/or frostbite when in contact with gas or liquefied gas . It is also toxic and may cause dizziness or asphyxiation without warning .

Future Directions

Disilane-bridged molecules are emerging as cutting-edge functional organic materials . The employment of this compound units (Si–Si) is a versatile and effective approach for finely adjusting the photophysical properties of organic materials in both solution and solid states . In the future, this compound-bridged D–σ–A systems are likely to continue to gain research interest in the fields of multifunctional optoelectronics, especially smart materials .

Mechanism of Action

Disilane exerts its effects primarily through its ability to decompose and deposit silicon. In the CVD process, this compound decomposes at high temperatures, releasing silicon atoms that form a thin film on the substrate. This process is critical for creating the silicon layers used in electronic devices .

Comparison with Similar Compounds

  • Silane (

    SiH4\text{SiH}_4SiH4​

    ):
    Less reactive than disilane, used in similar applications but decomposes at higher temperatures.
  • Hexachlorothis compound (

    Si2Cl6\text{Si}_2\text{Cl}_6Si2​Cl6​

    ):
    Used as a precursor in the synthesis of this compound and other silicon compounds.
  • Digermane (

    Ge2H6\text{Ge}_2\text{H}_6Ge2​H6​

    ):
    Similar structure but contains germanium instead of silicon, used in the deposition of germanium films.

Uniqueness of this compound: this compound’s higher reactivity compared to silane makes it more efficient for certain applications, such as the rapid deposition of silicon films at lower temperatures. This property is particularly advantageous in the production of amorphous silicon for solar cells, where lower processing temperatures can reduce costs and improve efficiency .

Properties

IUPAC Name

λ3-silanylidynesilicon
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Si2/c1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQGILPNLZZOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]#[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Si2
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DSSTOX Substance ID

DTXSID50165597, DTXSID40166558, DTXSID101027153
Record name Disilene
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Record name Disilicon dihydride
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Molecular Weight

56.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Gas with a repulsive odor; [Merck Index] Colorless gas with an irritating odor; [Matheson Tri-Gas MSDS]
Record name Disilane
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CAS No.

1590-87-0, 36835-58-2, 15435-77-5
Record name Disilane
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Record name DISILANE
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